molecular formula C14H20N4O4S B4045517 N-allyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline

N-allyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline

Cat. No.: B4045517
M. Wt: 340.40 g/mol
InChI Key: OEIBEAKAHMMGTA-UHFFFAOYSA-N
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Description

N-allyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline is a useful research compound. Its molecular formula is C14H20N4O4S and its molecular weight is 340.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.12052631 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium-Catalyzed Allylation

Palladium(0)-catalyzed allylation of acidic anilines, including nitroanilines, demonstrates the efficient allylation under palladium catalysis using allyl carbonates as reagents. This process involves stereochemical studies and shows the significance of bidentate phosphines as stabilizing ligands for clean retention of configuration, highlighting the utility in synthesizing complex organic molecules (Moreno‐Mañas, Morral, & Pleixats, 1998).

Synthesis of 4‐Arylsulfonylquinolines

The reaction between allyl aryl sulfones and aryl nitro compounds in a DBU/MgCl2 system yields 4-arylsulfonyl quinolines, showcasing a method that may be related to the manipulation of molecules similar to N-allyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline for synthesizing complex organic structures with potential pharmaceutical applications (Wróbel, 2000).

Enantioselective Synthesis of Carbanucleosides

Research into the enantioselective synthesis of diverse carbanucleosides via Pd(0)-catalyzed enantioselective allylic amination illustrates the potential for creating highly specific and enantioselective compounds, which could be relevant to the development of novel drugs or research tools. This process involves complex reactions that provide insights into the versatility of palladium-catalyzed reactions for constructing biologically relevant molecules (Trost, Madsen, Guile, & Brown, 2000).

Inhibition of Carcinogenesis

A study on the inhibition of N-nitrosodiethylamine carcinogenesis in mice by organosulfur compounds and monoterpenes, including allyl compounds, underscores the potential of such molecules in cancer research. Although not directly related to this compound, it demonstrates the broader implications of research into allyl compounds for therapeutic applications (Wattenberg, Sparnins, & Barany, 1989).

Properties

IUPAC Name

5-(4-methylsulfonylpiperazin-1-yl)-2-nitro-N-prop-2-enylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-3-6-15-13-11-12(4-5-14(13)18(19)20)16-7-9-17(10-8-16)23(2,21)22/h3-5,11,15H,1,6-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIBEAKAHMMGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.